molecular formula C11H12ClNO B1420016 4-(Chloromethyl)-n-cyclopropylbenzamide CAS No. 873371-67-6

4-(Chloromethyl)-n-cyclopropylbenzamide

Cat. No.: B1420016
CAS No.: 873371-67-6
M. Wt: 209.67 g/mol
InChI Key: BOBZVYOTNGHXJH-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-N-cyclopropylbenzamide is an organic compound characterized by the presence of a chloromethyl group attached to a benzamide moiety, which is further substituted with a cyclopropyl group

Synthetic Routes and Reaction Conditions:

  • Chloromethylation of N-cyclopropylbenzamide: This method involves the reaction of N-cyclopropylbenzamide with formaldehyde and hydrochloric acid to introduce the chloromethyl group.

  • Industrial Production Methods: Large-scale synthesis typically employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Types of Reactions:

  • Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the chloromethyl group to a methylene group.

  • Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation: 4-(Carboxymethyl)-N-cyclopropylbenzamide.

  • Reduction: 4-(Methyl)-N-cyclopropylbenzamide.

  • Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(Chloromethyl)-N-cyclopropylbenzamide has several applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used to study enzyme inhibition and protein interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-N-cyclopropylbenzamide exerts its effects involves the interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropyl group may enhance the binding affinity to certain receptors or enzymes, leading to biological activity.

Comparison with Similar Compounds

  • 4-(Chloromethyl)benzamide: Lacks the cyclopropyl group.

  • N-cyclopropylbenzamide: Lacks the chloromethyl group.

  • 4-(Chloromethyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of benzene.

Uniqueness: 4-(Chloromethyl)-N-cyclopropylbenzamide is unique due to the combination of the chloromethyl and cyclopropyl groups, which confer distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

4-(chloromethyl)-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10/h1-4,10H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBZVYOTNGHXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chloromethyl-benzoyl chloride (2.82 g, 15 mmol) and cyclopropylamine (1.26 ml, 18 mmol) were reacted in CH2Cl2 (30 ml) and in the presence of Hünig's base (3.1 ml, 18 mmol) for 1 h. A precipitate was formed which was resolubilzed by adding ethyl acetate. The reaction mixture was washed with a 5% KHSO4/10% K2SO4 solution, NaCl sat. solution and dried (Na2SO4). The organic phase was filtered and concentrated under reduced pressure to yield a semi-solid which was triturated in hexanes: solid 3.1 g (95%); 1H NMR (CDCl3) δ 0.60-0.64 (m, 2H), 0.85-0.90 (m, 2H), 2.89-2.92 (m, 1H), 4.60 (s, 2H), 6.20 (br, 1H), 7.44 (d, 2H), 7.71-7.74 (m, 2H); MS: m/e=210.2 (MH+)
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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